Methyl (R)-N-Boc-3-aminobutyrate

Description

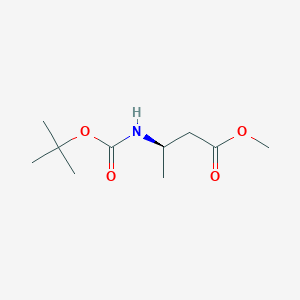

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHJJLDEYCLBFT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466526 | |

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159877-47-1 | |

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl R N Boc 3 Aminobutyrate and Its Chiral Precursors

Incorporation into Oligopeptides and Macrocyclic Peptide Structures

Peptides are chains of amino acids, and their biological activity is highly dependent on their sequence and three-dimensional structure. The incorporation of non-natural amino acids, such as the derivative of Methyl (R)-N-Boc-3-aminobutyrate, can introduce unique structural features and properties into peptides. After hydrolysis of the methyl ester to the carboxylic acid, this building block can be coupled into a growing peptide chain using standard peptide synthesis protocols. researchgate.net The (R)-configuration of the stereocenter can influence the peptide's secondary structure, such as promoting the formation of specific turns or helices.

Applications of Methyl R N Boc 3 Aminobutyrate As a Chiral Building Block

Role in Peptide and Peptidomimetic Synthesis

Construction of Beta-Peptides and Foldamers

The incorporation of β-amino acids into peptide sequences gives rise to β-peptides, which often exhibit remarkable resistance to enzymatic degradation compared to their α-peptide counterparts. This enhanced stability makes them attractive candidates for the development of novel therapeutics with improved pharmacokinetic profiles. Methyl (R)-N-Boc-3-aminobutyrate serves as a key precursor for the introduction of (R)-β-homoalanine residues into these synthetic peptides.

The general strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, (R)-N-Boc-3-aminobutyric acid, which can then be coupled with other amino acids or peptide fragments using standard peptide coupling protocols. The Boc protecting group can be readily removed under acidic conditions to liberate the amine for further chain elongation.

Foldamers are non-natural oligomers that adopt well-defined three-dimensional structures, mimicking the secondary structures of proteins such as helices and sheets. The conformational preferences of β-amino acids play a crucial role in directing the folding of these synthetic macromolecules. The defined (R)-stereochemistry of this compound is instrumental in controlling the helical sense and stability of the resulting foldamers. By strategically incorporating this building block into oligomer sequences, chemists can design novel architectures with specific shapes and functionalities, opening avenues for the development of new materials and bioactive agents. While broad studies on foldamers often utilize a variety of β-amino acids, the availability of enantiopure building blocks like this compound is fundamental to these advancements.

Total Synthesis of Complex Natural Products and Analogues

The structural rigidity and defined stereochemistry of this compound make it an invaluable asset in the total synthesis of complex natural products. Its incorporation can significantly simplify the synthetic route by introducing a pre-defined chiral center, thus avoiding challenging stereoselective transformations at later stages.

A notable application of this chiral building block is in the formal synthesis of sedum alkaloids. rsc.orgnih.govnih.gov A safe and efficient method for preparing enantiopure N-Boc-β³-amino acid methyl esters, including the title compound, has been developed as a safer alternative to hazardous methods like the Arndt–Eistert homologation. nih.govnih.gov This transformation's practical value was highlighted in the formal synthesis of these alkaloids. rsc.orgnih.govnih.gov

The synthesis of homoprolinol and homopipecolinol, key intermediates for sedum alkaloids, demonstrates the utility of this approach. rsc.org This strategy underscores the importance of having a reliable and scalable source of enantiopure β-amino acid building blocks for the efficient construction of complex molecular targets.

Contribution to Stereochemical Reassignments in Natural Product Chemistry

The definitive (R)-configuration of this compound makes it a potential tool for the stereochemical assignment or reassignment of natural products containing a 3-aminobutyrate (B1260719) or related moiety. By synthesizing diastereomers of a natural product using either the (R)- or (S)-enantiomer of the corresponding building block, a direct comparison of spectroscopic and analytical data (e.g., NMR, specific rotation) with the natural isolate can unequivocally establish the absolute stereochemistry of the natural product.

While the principle is well-established in natural product synthesis, specific instances where this compound has been the pivotal component in a stereochemical reassignment are not prominently documented in readily available scientific literature. However, the synthesis of all four possible stereoisomers of manzacidin B, a marine alkaloid, starting from a stereochemically defined Garner aldehyde, illustrates the power of using chiral building blocks to revise proposed structures. nih.gov This general approach highlights the potential role of compounds like this compound in such endeavors.

Development of Novel Heterocyclic Amino Acids and Scaffolds

Heterocyclic amino acids are crucial components in medicinal chemistry, often imparting favorable pharmacokinetic properties and conformational constraints to bioactive molecules. This compound has been utilized as a versatile scaffold for the synthesis of novel heterocyclic systems.

For example, a series of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been developed. beilstein-journals.org In this work, (R)- and (S)-piperidine-3-carboxylic acids were converted to the corresponding β-keto esters, which were then cyclized with various hydrazines to afford the target pyrazole (B372694) derivatives. beilstein-journals.org This strategy demonstrates how the core aminobutyrate structure can be elaborated into more complex heterocyclic frameworks while retaining the chiral integrity.

Furthermore, related N-Boc protected amino acids have been used to synthesize substituted piperidines, which are prevalent motifs in many pharmaceuticals. nih.gov These syntheses often involve the reduction of a lactam derived from an amino acid precursor. The availability of enantiopure starting materials like this compound is critical for accessing these chiral piperidine (B6355638) derivatives. The development of regioselective syntheses of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks further showcases the versatility of this class of compounds.

Integration into PROTAC (Proteolysis-Targeting Chimeras) Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A typical PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two. The nature and length of the linker are critical for the efficacy of the PROTAC.

N-Boc protected building blocks are frequently employed in the synthesis of these linkers. While direct integration of this compound into a specific, named PROTAC is not extensively documented, its structure is highly amenable to incorporation into PROTAC linkers. The carboxylic acid (after hydrolysis of the methyl ester) can be coupled to an amine-containing E3 ligase ligand or a functionalized handle on the target protein ligand. The protected amine can be deprotected and further functionalized to complete the linker assembly. The methyl group on the chiral center can provide a degree of conformational constraint to the linker, which can be beneficial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Derivatization and Functionalization of this compound

The synthetic utility of this compound is greatly expanded by the diverse range of chemical transformations that can be performed on its functional groups. The ester, the Boc-protected amine, and the carbon backbone can all be selectively modified to generate a wide array of derivatives.

The following table summarizes some key derivatization strategies:

| Functional Group | Derivatization Reaction | Resulting Structure | Application |

| Methyl Ester | Hydrolysis | Carboxylic Acid | Peptide synthesis, PROTAC linkers |

| Reduction | Primary Alcohol | Synthesis of amino alcohols | |

| N-Boc Group | Acidic Deprotection | Primary Amine | Further chain elongation, amide coupling |

| Carbonyl Group | Conversion to β-keto ester | β-keto ester | Synthesis of heterocyclic systems (e.g., pyrazoles) beilstein-journals.org |

| C-H bonds | Directed C-H functionalization | Substituted aminobutyrates | Introduction of diverse functional groups |

A significant advancement in the functionalization of related structures involves the regioselective C-H functionalization of Boc-protected 1,3-oxazinanes, which can be converted to valuable β-amino acids. This highlights the potential for advanced synthetic methods to be applied to the aminobutyrate scaffold to create novel and diverse chemical entities for drug discovery and other applications. The synthesis of various piperidine derivatives from L-glutamic acid, a related amino acid, further illustrates the potential for transforming the basic aminobutyrate structure into complex and valuable scaffolds.

Transformation of Ester and Amine Moieties to Other Functional Groups

The methyl ester and the N-Boc protected amine in this compound serve as key handles for a variety of chemical modifications, enabling its conversion into a diverse set of functionalized building blocks. These transformations include reactions of the ester group, such as hydrolysis and reduction, as well as modifications of the N-Boc protected amine, including deprotection and subsequent derivatization.

Transformations of the Ester Moiety

The methyl ester group of this compound can be readily transformed into other functional groups, most notably carboxylic acids and primary alcohols.

Hydrolysis to Carboxylic Acid:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, (R)-N-Boc-3-aminobutyric acid, is a fundamental transformation. This reaction is typically carried out under basic conditions. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives. A common method involves the use of lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. sciforum.netnih.gov

Table 1: Hydrolysis of this compound

| Reagents and Conditions | Product | Yield | Reference |

| LiOH, THF/H₂O | (R)-N-Boc-3-aminobutyric acid | High | sciforum.netnih.gov |

Reduction to Alcohol:

The methyl ester can be reduced to the corresponding primary alcohol, N-Boc-(R)-3-aminobutanol. This transformation is crucial for the synthesis of various biologically active molecules. A frequently employed method utilizes sodium borohydride (B1222165) (NaBH₄) in combination with a co-solvent like methanol (B129727) or in the presence of lithium chloride, which forms the more reactive lithium borohydride in situ. rsc.org The use of NaBH₄ in a mixture of THF and methanol provides an efficient reduction of N-protected amino acid esters to their corresponding alcohols. researchgate.net

Table 2: Reduction of this compound

| Reagents and Conditions | Product | Yield | Reference |

| NaBH₄, THF/MeOH, 50-55 °C | N-Boc-(R)-3-aminobutanol | ~88% | researchgate.net |

| NaBH₄, LiCl, THF/EtOH, rt | N-Boc-(R)-3-aminobutanol | ~95% (crude) | rsc.org |

Transformations of the N-Boc Protected Amine Moiety

The N-Boc protecting group offers a stable yet readily cleavable handle for the manipulation of the amine functionality.

Deprotection of the N-Boc Group:

The removal of the Boc group to liberate the free amine is a common and essential step. This is typically achieved under acidic conditions. A variety of acids can be employed, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane being the most prevalent. nih.gov

Table 3: Deprotection of the N-Boc Group of this compound Derivatives

| Reagents and Conditions | Product | Reference |

| Trifluoroacetic acid, Dichloromethane | Methyl (R)-3-aminobutyrate | nih.gov |

| HCl in Methanol | Methyl (R)-3-aminobutyrate hydrochloride | nih.gov |

Conversion to Other Functional Groups:

Once deprotected, the resulting primary amine can undergo a multitude of reactions. Furthermore, the N-Boc group itself can be directly converted into other functionalities.

Amide Formation: The carboxylic acid obtained from hydrolysis can be coupled with various amines to form amides. Boron-based reagents have been shown to facilitate the direct amidation of N-Boc protected amino acids. rsc.orgresearchgate.netnih.gov Alternatively, the N-Boc protected amine can be directly converted to a secondary benzamide (B126) through a rhodium-catalyzed coupling with arylboroxines. nih.gov

Urea Formation: N-Boc protected amines can be transformed into ureas. A one-pot synthesis involves the in situ generation of an isocyanate from the Boc-protected amine using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then reacts with another amine. researchgate.net Another approach utilizes tert-butoxide lithium as a base to directly convert Boc-protected amines into ureas by reaction with other amines. researchgate.net

Oxazolidinone Synthesis: The core structure of this compound can be utilized in the synthesis of oxazolidinones, which are important heterocyclic motifs in medicinal chemistry. While direct synthesis from this specific starting material is not extensively documented, related N-aryl carbamates can react with epichlorohydrin (B41342) to form N-aryl-oxazolidinones. mdpi.comresearchgate.net

Table 4: Selected Transformations of the N-Boc Amine Moiety

| Starting Material | Reagents and Conditions | Product Type | Reference |

| (R)-N-Boc-3-aminobutyric acid | Amine, B(OCH₂CF₃)₃ | Amide | rsc.org |

| N-Boc protected amine | Arylboroxine, Rh catalyst | Secondary benzamide | nih.gov |

| N-Boc protected amine | 2-Chloropyridine, Tf₂O, Amine | Urea | researchgate.net |

| N-Boc protected amine | Amine, t-BuOLi | Urea | researchgate.net |

Advanced Spectroscopic and Analytical Characterization in Research of Methyl R N Boc 3 Aminobutyrate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. longdom.org For derivatives of Methyl (R)-N-Boc-3-aminobutyrate, a combination of one-dimensional and two-dimensional NMR techniques is essential for a comprehensive analysis.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a this compound derivative, characteristic signals would include a singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group, signals for the methyl ester protons, and multiplets corresponding to the protons on the aminobutyrate backbone. rsc.org The chemical shifts and coupling patterns of these backbone protons are particularly important for confirming the core structure. For instance, the presence of a Boc group often leads to two sets of signals in the NMR spectra due to the dynamic equilibrium between two conformers arising from the rotation around the C–N single bond. beilstein-journals.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Key resonances include those for the carbonyl carbons of the ester and the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the aminobutyrate chain. researchgate.net The chemical shifts of these carbons are sensitive to their local electronic environment, and analysis of the spectrum, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, allows for the unambiguous assignment of each carbon atom in the molecule. beilstein-journals.org

¹⁵N NMR spectroscopy is a powerful, though less common, technique for studying nitrogen-containing compounds. wikipedia.org Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, specialized techniques are often required. wikipedia.orgresearchgate.net For N-Boc protected amines, the ¹⁵N chemical shift can provide valuable information about the electronic environment of the nitrogen atom. rsc.org The chemical shifts are typically referenced against a standard like liquid ammonia (B1221849) or nitromethane. wikipedia.org Changes in the ¹⁵N chemical shift upon protonation or other chemical modifications can reveal details about the reactivity and electronic structure of the amine. nih.gov For example, in a study of N-Boc-cycloaminyl-1,2-oxazole-carboxylates, the ¹⁵N NMR spectrum showed characteristic resonances for the piperidine (B6355638) and 1,2-oxazole nitrogen atoms. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Coupling constants (J) are in Hertz (Hz). Data is illustrative and can vary based on the specific derivative and solvent.

| Assignment | ¹H NMR (δ, multiplicity, J) | ¹³C NMR (δ) |

| -C(CH₃ )₃ | 1.45 (s, 9H) | 28.3 |

| -C (CH₃)₃ | --- | 79.5 |

| -NH-C =O | --- | 155.1 |

| -C H(NHBoc)- | ~4.0-4.2 (m, 1H) | ~45-50 |

| -C H₂-COOCH₃ | ~2.5-2.7 (m, 2H) | ~38-42 |

| -C OOCH₃ | --- | 172.5 |

| -COOCH₃ | 3.68 (s, 3H) | 51.7 |

| -C H(CH₃)- | 1.20 (d, 3H, J=6.5) | ~18-22 |

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of atoms and the stereochemistry of complex molecules like derivatives of this compound. longdom.orgnajah.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, helping to trace the connectivity of protons within the aminobutyrate backbone. longdom.org Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This technique is invaluable for piecing together the molecular structure by connecting different spin systems identified in the COSY spectrum. For example, an HMBC correlation between the methyl protons of the ester group and the ester carbonyl carbon would confirm their connectivity. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and its rotating-frame equivalent, ROESY , are key for determining stereochemistry. acdlabs.com These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org For a chiral molecule like this compound, NOESY can help to establish the relative stereochemistry of substituents by observing through-space interactions between specific protons. acs.org For instance, NOE correlations can help to distinguish between diastereomers by showing which groups are on the same face of the molecule. libretexts.org

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (e.g., HRMS, LC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of synthesized compounds and assessing their purity.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, often to within a few parts per million. This high accuracy allows for the determination of the elemental composition of a molecule, providing strong evidence for its identity. For derivatives of this compound, HRMS can confirm the expected molecular formula. rsc.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing reaction mixtures and assessing the purity of the final product. The LC separates the components of the mixture, and the MS provides the molecular weight of each component as it elutes from the column. beilstein-journals.org

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a fundamental technique for the separation, purification, and analysis of chemical compounds.

For chiral molecules, determining the enantiomeric excess (e.e.), or the degree to which one enantiomer is present in excess of the other, is crucial, especially in pharmaceutical applications. heraldopenaccess.usChiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. uma.es

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. researchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. uma.es The choice of the chiral column and the mobile phase is critical for achieving good separation. researchgate.net

Table 2: Example of Chiral HPLC Data for Enantiomeric Excess Determination Note: Retention times (t_R) are illustrative and depend on the specific column, mobile phase, and flow rate.

| Enantiomer | Retention Time (t_R) (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-enantiomer | 10.2 | 98.5 | 97.0 |

| (S)-enantiomer | 12.5 | 1.5 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While NMR and chiral HPLC are powerful tools for determining relative stereochemistry and enantiomeric purity, X-ray crystallography provides the definitive method for determining the absolute configuration and the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data yields a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined. This provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov For derivatives of this compound, obtaining a single crystal suitable for X-ray analysis can provide the ultimate proof of its structure and stereochemistry. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy stands as a powerful and non-destructive analytical technique for the characterization of this compound and its derivatives. This method is instrumental in both the initial identification of the compound by confirming the presence of key functional groups and in real-time monitoring of chemical transformations, such as the removal of the tert-butoxycarbonyl (Boc) protecting group or modifications to the ester functionality.

The IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. These spectral fingerprints are crucial for verifying the compound's identity and purity. The primary functional groups—the N-H group of the carbamate (B1207046), the two carbonyl (C=O) groups (one from the Boc-group and one from the methyl ester), and the C-O bonds—all exhibit distinct absorption peaks.

In a typical IR spectrum of an N-Boc protected amino ester, the N-H stretching vibration of the carbamate is observed in the region of 3200-3500 cm⁻¹. The carbonyl stretching vibrations are particularly informative. The C=O bond of the carbamate typically absorbs at a lower wavenumber (around 1680-1720 cm⁻¹) compared to the C=O bond of the ester, which is usually found at a higher frequency (approximately 1730-1750 cm⁻¹). The presence of the tert-butyl group is indicated by characteristic C-H bending vibrations.

The following table summarizes the expected and reported infrared absorption frequencies for the key functional groups in N-Boc protected β-amino esters, providing a reference for the characterization of this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H (Carbamate) | Stretching | 3200 - 3500 | A single, sharp to moderately broad peak. |

| C=O (Boc-group) | Stretching | 1680 - 1720 | A strong, sharp absorption. |

| C=O (Ester) | Stretching | 1730 - 1750 | A strong, sharp absorption, typically at a higher frequency than the carbamate C=O. |

| C-O (Ester and Carbamate) | Stretching | 1160 - 1300 | Often appear as multiple strong bands. |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Represents the methyl and methylene (B1212753) groups. |

| C-H (tert-butyl) | Bending | 1365 - 1390 | Often seen as two distinct peaks, characteristic of the gem-dimethyl group. |

Reaction Monitoring

IR spectroscopy is an invaluable tool for monitoring the progress of reactions involving this compound derivatives. A prime example is the deprotection of the N-Boc group, a common step in peptide synthesis and other derivatizations. This process is typically carried out under acidic conditions.

The progress of the Boc deprotection can be readily followed in real-time using techniques like in-situ or FlowIR spectroscopy. nih.gov The key spectral changes to monitor are the disappearance of the characteristic N-Boc absorption bands and the appearance of new signals corresponding to the newly formed primary amine.

Specifically, during the deprotection of this compound to yield Methyl (R)-3-aminobutanoate, the following changes in the IR spectrum would be observed:

Disappearance of N-H and C=O of the Boc-group: The N-H stretching vibration of the carbamate (around 3300-3400 cm⁻¹) and the strong C=O absorption of the Boc-group (around 1700 cm⁻¹) will diminish and eventually disappear as the reaction proceeds to completion.

Appearance of Primary Amine Signals: As the free amine is formed, new N-H stretching vibrations characteristic of a primary amine (typically two bands in the 3300-3500 cm⁻¹ region) will appear. Additionally, the N-H bending vibration (scissoring) of the primary amine will emerge around 1560-1640 cm⁻¹.

Evolution of Carbon Dioxide and Isobutylene (B52900)/tert-Butanol: The cleavage of the Boc group releases carbon dioxide and isobutylene (which can be hydrated to tert-butanol). The evolution of gaseous CO₂ can sometimes be observed as a characteristic sharp doublet around 2349 cm⁻¹. nih.gov

The following table illustrates the expected changes in the IR spectrum during the N-Boc deprotection of a compound like this compound.

| Compound | Key Functional Group | Characteristic IR Absorption (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| This compound (Starting Material) | N-H (Carbamate) | ~3350 | Disappears |

| C=O (Boc-group) | ~1700 | Disappears | |

| C=O (Ester) | ~1740 | Remains | |

| Methyl (R)-3-aminobutanoate (Product) | N-H (Primary Amine) | ~3400 and ~3300 (two bands) | Appears |

| N-H Bend (Primary Amine) | ~1600 | Appears |

By quantitatively analyzing the intensity of these characteristic peaks over time, researchers can determine the reaction kinetics, assess the reaction's endpoint, and ensure the complete conversion of the starting material to the desired product without the need for frequent sampling and offline analysis. This makes IR spectroscopy a highly efficient and informative technique in the synthesis and manipulation of this compound and its derivatives.

Future Directions and Emerging Research Avenues for Methyl R N Boc 3 Aminobutyrate in Chemical Sciences

Exploration of Novel Asymmetric Synthetic Methodologies and Catalyst Development

The efficient and stereoselective synthesis of Methyl (R)-N-Boc-3-aminobutyrate and related β-amino esters is a cornerstone for their broader application. Future research is intensely focused on developing more efficient and highly selective catalytic systems.

A primary area of investigation is the use of transition metal catalysis. Rhodium-based catalysts, particularly with chiral phosphine (B1218219) ligands like TangPhos, have shown considerable promise in the asymmetric hydrogenation of β-enamino esters, achieving high conversions and enantioselectivities up to 96.3% for N-aryl β-amino esters. nih.gov Similarly, rhodium complexes with monodentate phosphoramidites and phosphines have been optimized for the hydrogenation of protected β²-dehydroamino acids, yielding enantioselectivities up to 91%. rsc.orgrsc.org Copper-catalyzed hydroamination presents another promising route. By controlling the regioselectivity of hydrocupration with specific chiral ligands, researchers can achieve the β-amination of α,β-unsaturated carbonyl compounds, providing a direct pathway to chiral β-amino acid derivatives. nih.gov

Beyond metal catalysis, organocatalysis is emerging as a powerful tool for the asymmetric synthesis of β³-amino acid derivatives, utilizing Brønsted acids and bases, as well as Lewis acids and bases. rsc.org Biocatalysis, employing enzymes like ω-transaminases, offers a highly selective and sustainable alternative for producing enantiomerically pure β-amino acids. researchgate.net These enzymatic methods are particularly attractive for their ability to operate under mild conditions and their potential for large-scale, cost-effective production. researchgate.netnih.gov

Future efforts will likely concentrate on designing novel chiral ligands and catalysts that offer even higher selectivity and efficiency, particularly for substrates that are currently challenging. The development of catalysts that can operate under greener reaction conditions, such as in aqueous media or solvent-free systems, is also a key objective. researchgate.net

Table 1: Promising Catalytic Systems for Asymmetric Synthesis of β-Amino Acid Derivatives

| Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity |

|---|---|---|---|

| Rhodium-TangPhos | N-aryl β-enamino esters | High conversion and enantioselectivity. nih.gov | Up to 96.3% ee |

| Rhodium-Phosphoramidite | Protected β²-dehydroamino acids | High enantioselectivity with full conversion. rsc.orgrsc.org | Up to 91% ee |

| Copper-Chiral Ligand | α,β-unsaturated carbonyls | Ligand-controlled regioselectivity. nih.gov | High |

| Organocatalysts | Various | Metal-free, versatile approaches. rsc.org | Variable |

| ω-Transaminases | β-keto nitriles/acids | High enantiopurity, sustainable. researchgate.net | >99% ee |

Expansion into New Medicinal Chemistry Applications and Therapeutic Targets

The incorporation of β-amino acids like the derivative this compound into peptides leads to the formation of peptidomimetics with enhanced properties. These modified peptides exhibit increased resistance to proteolytic degradation, a significant advantage over their natural α-peptide counterparts, which often suffer from rapid breakdown in the body. nih.govwikipedia.orgeurekaselect.com This enhanced stability opens the door for the development of more effective and longer-lasting therapeutic agents. nih.gov

A major area of focus is the design of β-peptide foldamers that can mimic the secondary structures of natural peptides, such as helices and sheets. acs.org This structural mimicry allows them to interact with biological targets that are often considered "undruggable" with small molecules, such as large protein-protein interfaces. acs.orgnih.gov For instance, β-peptides are being investigated as inhibitors of protein-protein interactions involved in cancer and viral infections. acs.orgnih.gov

Future research will likely expand the range of therapeutic targets for β-amino acid-containing peptides. These include G-protein-coupled receptors (GPCRs), which are implicated in a vast array of diseases, and vascular endothelial growth factor (VEGF) receptors, which are key targets in anti-angiogenic cancer therapies. acs.orgacs.org The ability to fine-tune the conformational properties of peptides by incorporating specific β-amino acid building blocks will be crucial in developing highly potent and selective ligands for these receptors. acs.orgacs.org

Table 2: Potential Therapeutic Targets for β-Amino Acid-Based Peptidomimetics

| Therapeutic Target Class | Example | Therapeutic Area | Rationale for β-Amino Acid Incorporation |

|---|---|---|---|

| Protein-Protein Interactions | p53-MDM2 | Oncology | Enhanced stability and structural mimicry. nih.gov |

| G-Protein-Coupled Receptors (GPCRs) | Various | Inflammation, Diabetes | Improved receptor binding and in vivo stability. acs.org |

| Growth Factor Receptors | VEGFR | Oncology | Inhibition of angiogenesis. acs.org |

| Viral Fusion Proteins | HIV gp41 | Infectious Disease | Disruption of viral entry into host cells. nih.gov |

Development of Advanced Materials and Supramolecular Assemblies Incorporating Chiral Amino Acids

The inherent chirality of molecules like this compound is a powerful driver for the self-assembly of ordered, hierarchical nanostructures. This principle is being actively explored for the creation of advanced materials with novel properties. pnas.org

Research has shown that chiral rod-like molecules, including β-sheet-forming peptides, can self-assemble into a hierarchy of structures, starting from tapes and progressing to twisted ribbons, fibrils, and fibers. pnas.org The chirality of the constituent amino acids dictates the handedness and twisting of these assemblies. acs.org This bottom-up approach to material fabrication offers precise control over the morphology and properties of the resulting materials.

Future directions in this area will focus on designing and synthesizing novel β-amino acid derivatives that can be programmed to self-assemble into specific, functional supramolecular structures. acs.orgelsevierpure.com By modifying the side chains and backbone of the amino acid building blocks, researchers aim to control the intermolecular interactions that govern the self-assembly process. acs.org This could lead to the development of new biomaterials for applications in tissue engineering, drug delivery, and catalysis. The ability to create materials with tailored chirality could also be exploited in areas such as chiral separations and asymmetric catalysis.

Bio-conjugation and Chemical Biology Research Applications

The N-Boc protecting group on this compound makes it an ideal building block for solid-phase peptide synthesis (SPPS), a cornerstone of chemical biology research. researchgate.net The Boc group provides stable protection of the amine functionality during peptide chain elongation and can be readily removed under specific acidic conditions. springernature.com This allows for the precise, stepwise synthesis of peptides with defined sequences.

The incorporation of β-amino acids into peptides through SPPS is a key strategy for creating peptidomimetics with altered structures and functions. nih.gov These modified peptides are invaluable tools for probing biological systems. For example, they can be used to study protein-protein interactions, map enzyme active sites, and develop probes for cellular imaging.

Future research in this area will likely involve the development of novel bioconjugation strategies to attach β-amino acid-containing peptides to other molecules, such as fluorescent dyes, affinity tags, or drug molecules. This will enable the creation of sophisticated molecular tools for a wide range of chemical biology applications. Furthermore, the synthesis of peptides containing a mix of α- and β-amino acids with unique folding patterns will continue to be a vibrant area of research, offering new scaffolds for the design of functional biomolecules. nih.gov

Continued Advancements in Sustainable Synthesis and Process Optimization

The increasing demand for enantiomerically pure compounds like this compound necessitates the development of sustainable and efficient manufacturing processes. Green chemistry principles are becoming increasingly important in guiding the synthesis of pharmaceuticals and fine chemicals. unibo.it

A key focus is the reduction or elimination of hazardous reagents and solvents. nih.gov Researchers are exploring solvent-free reaction conditions, such as grinding reactants together at room temperature, which has shown success in the synthesis of N-substituted β-aminobutyric acid derivatives. researchgate.net The use of biocatalysis, as mentioned earlier, is another major thrust in sustainable synthesis. Enzymes can often carry out reactions with high selectivity under mild, aqueous conditions, thereby reducing the environmental impact of the process. researchgate.netnih.gov

Future advancements will likely see a greater integration of different green chemistry approaches. For example, combining biocatalysis with continuous flow technology could lead to highly efficient and sustainable processes for the large-scale production of this compound and other valuable chiral building blocks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (R)-N-Boc-3-aminobutyrate, and what are critical reaction parameters?

- Methodological Answer : The synthesis typically involves two steps: (1) Boc protection of the amine group in (R)-3-aminobutyric acid using di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or DCM, followed by (2) esterification of the carboxylic acid group with methanol under acidic catalysis (e.g., HCl or H₂SO₄). Key parameters include maintaining a pH < 7 during Boc protection to prevent premature deprotection and optimizing reaction time (6–12 hours) to maximize yield. For analogous Boc-protected esters, yields of ~70–85% are achievable under controlled conditions .

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

- Methodological Answer : Purity can be evaluated via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Structural confirmation requires ¹H/¹³C NMR to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and esterification (δ ~3.6 ppm for methyl ester). FT-IR can confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹). For quantification, elemental analysis or mass spectrometry is recommended .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at 2–8°C under inert gas (argon or nitrogen) to minimize hydrolysis of the ester or Boc group. Desiccate to avoid moisture-induced degradation. Stability studies on similar Boc-protected compounds show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric purity be preserved during synthesis, and what techniques validate chiral integrity?

- Methodological Answer : Racemization risks arise during Boc protection under basic conditions. To mitigate, use mild bases (e.g., DMAP) and low temperatures (0–5°C). Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry ([α]D²⁵) should be employed to assess enantiomeric excess (ee). For example, in Boc-protected β-amino acids, ee >99% is achievable with optimized reaction times (<8 hours) .

Q. What side reactions occur during esterification of (R)-N-Boc-3-aminobutyric acid, and how can they be minimized?

- Methodological Answer : Common side reactions include transesterification (if using excess alcohol) or Boc-group cleavage under strong acids. Use stoichiometric methanol and mild acid catalysts (e.g., p-TsOH instead of H₂SO₄). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes). In cases of Boc cleavage, reprotection with Boc₂O may be necessary .

Q. How does solvent choice impact the yield and stability of this compound in multi-step syntheses?

- Methodological Answer : Polar aprotic solvents (THF, DMF) enhance Boc protection efficiency due to better solubility of intermediates, while esterification favors dichloromethane (DCM) for reduced side reactions. For example, THF improves Boc reaction kinetics (yield >80%) but requires careful drying to avoid ester hydrolysis .

Q. What strategies are effective for scaling up this compound synthesis without compromising enantiomeric purity?

- Methodological Answer : Use flow chemistry for controlled mixing and temperature regulation. For batch processes, incremental reagent addition and in-line FT-IR monitoring reduce exothermic side reactions. Scalable purification via recrystallization (e.g., ethyl acetate/hexanes) or flash chromatography (silica gel, 5% MeOH/DCM) maintains purity >98% .

Data Contradiction Analysis

Q. Conflicting reports suggest varying optimal temperatures for Boc protection. How should researchers resolve this?

- Methodological Answer : Temperature effects depend on the base used. For DMAP, room temperature (25°C) suffices, while weaker bases (e.g., NaHCO₃) require heating (40–50°C). Pilot reactions with in-situ IR or TLC can identify ideal conditions. For example, a study on Boc-protected amines found 25°C optimal with DMAP, whereas NaHCO₃ required 45°C for comparable yields .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid inhalation of dust; if exposed, rinse with water for 15 minutes. Spills should be neutralized with sodium bicarbonate and disposed as hazardous waste. Toxicity data for analogs indicate LD50 >2000 mg/kg (oral, rat), but prolonged exposure may cause respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.